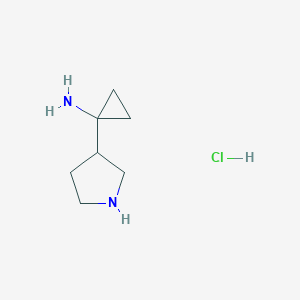
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a cyclopropane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
One common synthetic route includes the reaction of pyrrolidine with cyclopropanecarboxylic acid derivatives under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled pH levels. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in biological activity.
Cyclopropane derivatives: Compounds with cyclopropane moieties exhibit unique chemical properties due to the strained ring structure.
Pyrrolidin-2-ones: These compounds contain a lactam ring and are known for their diverse biological activities
The uniqueness of this compound lies in its combined pyrrolidine and cyclopropane structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h6,9H,1-5,8H2;1H |
InChI Key |
VCYCVIBLLBXFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
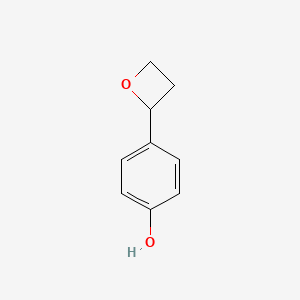
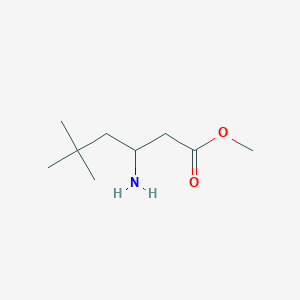
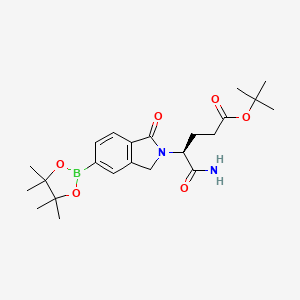
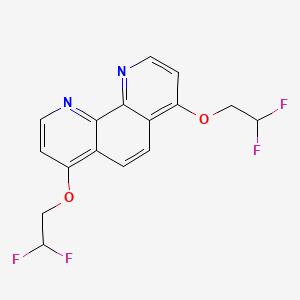
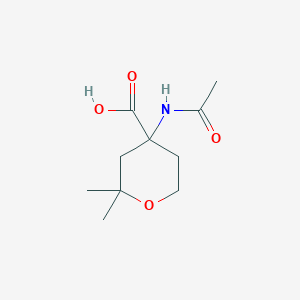
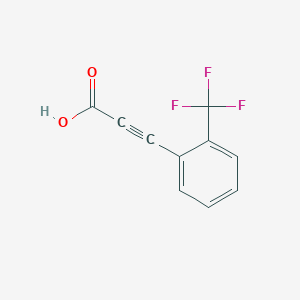
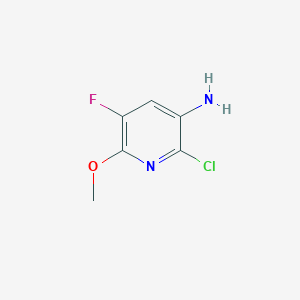
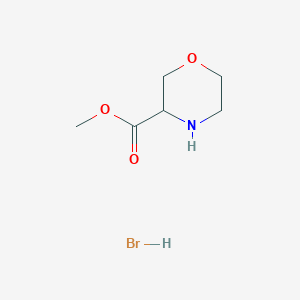

![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
